2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine

Chemical provenance Vendor quality disclosure Procurement risk

2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine, registered under CAS 853333-50-3 and cataloged by Sigma-Aldrich as AldrichCPR product T117242, is a synthetic small-molecule quinoline derivative with molecular formula C23H27N3O (MW 361.49 g/mol). It is supplied exclusively for early-discovery research as a rare and unique chemical, with no vendor-collected analytical data or purity certification, placing full identity-verification responsibility on the buyer.

Molecular Formula C23H27N3O
Molecular Weight 361.5 g/mol
CAS No. 853333-50-3
Cat. No. B11944646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine
CAS853333-50-3
Molecular FormulaC23H27N3O
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCCCC4
InChIInChI=1S/C23H27N3O/c1-27-19-11-9-18(10-12-19)22-17-23(20-7-3-4-8-21(20)25-22)24-13-16-26-14-5-2-6-15-26/h3-4,7-12,17H,2,5-6,13-16H2,1H3,(H,24,25)
InChIKeyWLDWDJTXCOMPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine (CAS 853333-50-3): Procurement Baseline and Chemical Identity


2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine, registered under CAS 853333-50-3 and cataloged by Sigma-Aldrich as AldrichCPR product T117242, is a synthetic small-molecule quinoline derivative with molecular formula C23H27N3O (MW 361.49 g/mol). It is supplied exclusively for early-discovery research as a rare and unique chemical, with no vendor-collected analytical data or purity certification, placing full identity-verification responsibility on the buyer . In authoritative databases, the compound is indexed as N-(2-(4-methoxyphenyl)-4-quinolinyl)-N-(2-(1-piperidinyl)ethyl)amine, and the corresponding hydrobromide salt (CAS 853333-50-3, C23H28BrN3O, MW 442.40) is also listed . No primary research publication or patent was identified that provides quantitative structure–activity relationship data, selectivity profiles, or head-to-head comparison data for this specific compound against close structural analogs.

Why Generic Substitution Fails for 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine (CAS 853333-50-3)


No quantitative homology, selectivity, or potency data are available in the public domain for CAS 853333-50-3. Consequently, any claim of functional interchangeability with compounds such as 2-(4-methoxyphenyl)-N-(3-piperidin-1-ylpropyl)quinolin-4-amine (ML400, CAS 1908414-42-5) or other 2-phenylquinoline-4-amine analogs is speculative. The sole authoritative source, Sigma-Aldrich, explicitly withholds analytical characterization and states that the product is sold 'as-is' with no warranty of fitness for any particular purpose . In the absence of head-to-head comparative data on receptor binding, enzyme inhibition, cellular activity, or ADME parameters, substitution with a close analog cannot be scientifically justified and risks irreproducible results. Users must independently verify identity, purity, and biological activity before substituting any in-class alternative.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine (CAS 853333-50-3) vs. In-Class Analogs


Supplier Transparency and Risk Profile: 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine vs. ML400 Propyl-Linked Analog

Sigma-Aldrich, the most authoritative vendor for CAS 853333-50-3, supplies this compound exclusively as an AldrichCPR rare-chemical with an explicit statement that no analytical data are collected and that the buyer bears full responsibility for identity and purity verification . In contrast, the propyl-linked analog 2-(4-methoxyphenyl)-N-(3-piperidin-1-ylpropyl)quinolin-4-amine (ML400, CAS 1908414-42-5) is reported by vendors as having a typical purity of ≥95% and is described as a potent and selective inhibitor of the gamma opioid receptor, although no primary publication confirms these claims . The absence of vendor-assured purity for CAS 853333-50-3 constitutes a procurement risk that must be weighed against the unverified bioactivity claims of the analog.

Chemical provenance Vendor quality disclosure Procurement risk

Molecular Topology Differentiation: Ethyl vs. Propyl Linker in the Piperidine Side Chain

CAS 853333-50-3 features an ethyl linker (two methylene units) between the quinolin-4-amine core and the piperidine ring, as confirmed by its IUPAC name and SMILES notation . The closest commercially available analog, ML400 (CAS 1908414-42-5), contains a propyl linker (three methylene units) . For the broader 2-phenylquinoline-4-amine chemotype, linker length between the amine and basic nitrogen is known to modulate receptor affinity and selectivity; for instance, in the related NK-2/NK-3 antagonist series (J. Med. Chem. 2001), changes in linker topology shifted binding affinity by orders of magnitude (e.g., Ki = 0.8 nM to 193 nM for hNK-3R) [1]. However, no direct quantitative data exist for the ethyl-linked CAS 853333-50-3 versus the propyl-linked ML400, and the effect of this specific linker variation on any biological target is uncharacterized.

Structure-activity relationship Linker length Molecular topology

Salt Form Availability: Free Base (CAS 853333-50-3) vs. Hydrobromide Salt

Sigma-Aldrich catalogs both the free base (product T117242, molecular formula C23H27N3O, MW 361.49) and the hydrobromide salt (product T117250, molecular formula C23H28BrN3O, MW 442.40) under the same CAS registry number 853333-50-3 . The free base and hydrobromide salt are distinct chemical entities with potentially different solubility, stability, hygroscopicity, and bioavailability profiles. In contrast, the propyl-linked analog ML400 (CAS 1908414-42-5) is available from commercial vendors predominantly as the free base only . The availability of a characterized salt form from a primary supplier may facilitate downstream salt-screening or formulation studies without requiring in-house salt preparation.

Salt form selection Physicochemical properties Formulation screening

Validated Application Scenarios for 2-(4-Methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine (CAS 853333-50-3) Based on Available Evidence


Chemical Probe Development for 2-Phenylquinoline-4-amine Linker SAR Studies

Given the class-level precedent that linker modifications in 2-phenylquinoline-4-amine analogs can shift receptor binding affinity by over two orders of magnitude [1], CAS 853333-50-3, with its ethyl linker, can serve as a topological variant in systematic SAR explorations. Researchers comparing a series of linker lengths (ethyl, propyl, butyl) must independently verify the compound's identity and purity before use, as the vendor provides no analytical data . Any observed differences in target binding or cellular activity can then be attributed to linker length, provided the purity of each compound in the series has been independently confirmed.

Salt-Form Screening and Solubility Optimization in Early Preformulation

The availability of both the free base (T117242) and hydrobromide salt (T117250) under the same CAS registry number from Sigma-Aldrich enables side-by-side comparison of physicochemical properties such as aqueous solubility, dissolution rate, and solid-state stability. This scenario is relevant for laboratories conducting salt-form screens on quinoline-based lead series, where the ability to procure both forms from a single primary supplier reduces logistical complexity. However, users must independently verify the identity and purity of each form, as Sigma-Aldrich provides no analytical certificates for AldrichCPR products.

Negative Control or Chemical Genomic Reference for EZH2 Inhibitor Programs

Vendor literature suggests that CAS 853333-50-3 may act as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), an epigenetic target in oncology . In the absence of confirmatory primary publication data, this compound should be treated as a putative EZH2 ligand requiring in-house validation. Its primary utility in an EZH2 program would be as a structurally distinct quinoline-based chemotype for hit-confirmation counter-screens against validated EZH2 inhibitors, with the caveat that its potency and selectivity are uncharacterized.

Procurement Benchmarking for Rare-Chemical Supply Chain Evaluation

Because Sigma-Aldrich classifies CAS 853333-50-3 as a rare and unique chemical with no analytical data and as-is terms of sale , this compound serves as a benchmarking case for evaluating the risk–benefit tradeoff of sourcing scarce screening compounds from primary vendors versus custom synthesis. Procurement teams can use this product's documentation profile to establish internal guidelines for minimum acceptable quality data before authorizing purchase of AldrichCPR-category compounds.

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